molecular formula C21H21ClO2P+ B021247 (2-Carboxyethyl)triphenylphosphonium chloride CAS No. 36626-29-6

(2-Carboxyethyl)triphenylphosphonium chloride

Cat. No.: B021247
CAS No.: 36626-29-6
M. Wt: 371.8 g/mol
InChI Key: GALLWJZTZYJVSL-UHFFFAOYSA-O
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known to be a phosphonium ylide reagent, which suggests that it may interact with various enzymes and proteins in biochemical reactions

Molecular Mechanism

It is known to be a reagent for Wittig olefinations, suggesting that it may exert its effects at the molecular level through this mechanism . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking.

Preparation Methods

(2-Carboxyethyl)triphenylphosphonium chloride is typically synthesized through the reaction of triphenylphosphine with ethyl chloroacetate, followed by hydrolysis of the ester group to yield the carboxylic acid . The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The general synthetic route is as follows:

  • Reaction of Triphenylphosphine with Ethyl Chloroacetate

      Reagents: Triphenylphosphine, Ethyl Chloroacetate

      Conditions: Inert atmosphere (e.g., nitrogen), solvent (e.g., dichloromethane)

      Product: Ethyl (triphenylphosphonio)acetate chloride

  • Hydrolysis of Ethyl (triphenylphosphonio)acetate chloride

      Reagents: Water, Acid (e.g., hydrochloric acid)

      Conditions: Aqueous medium

      Product: this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

(2-Carboxyethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

(2-Carboxyethyl)triphenylphosphonium chloride can be compared with other phosphonium ylides, such as:

Properties

CAS No.

36626-29-6

Molecular Formula

C21H21ClO2P+

Molecular Weight

371.8 g/mol

IUPAC Name

2-carboxyethyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C21H19O2P.ClH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/p+1

InChI Key

GALLWJZTZYJVSL-UHFFFAOYSA-O

SMILES

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

36626-29-6

Pictograms

Irritant

Synonyms

(2-Carboxy-ethyl)-triphenyl-phosphonium Chloride; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.4 g (50 mmol) of 3-chloropropionic acid and 13.1 g (50 mmol) of triphenylphosphine were heated for 2 hours at 145° C. and 2 hours at 95° C. The product, a glassy solid, was dissolved in 200 mL of CHCl3, to which was added 100 mL of Et2O. The volume was reduced to 250 mL. 5 mL of acetone was added to the solution. After 2 hours, 10.98 g of a solid was collected and used immediately in the manner described in Example 29, below.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
(2-carboxyethyl)triphenylphosphonium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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